molecular formula C15H21NO6 B043455 Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside CAS No. 13343-62-9

Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside

Cat. No.: B043455
CAS No.: 13343-62-9
M. Wt: 311.33 g/mol
InChI Key: SKOZFDIGKDPQBO-RYPNDVFKSA-N
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Description

Mechanism of Action

Target of Action

Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside primarily targets glycosyltransferase , a type of enzyme that catalyzes the transfer of sugar moieties from activated donor molecules to specific acceptor molecules .

Mode of Action

This compound acts as an inhibitor of glycosyltransferase, specifically inhibiting the incorporation of glucosamine into O-glycans . This interaction disrupts the normal function of the enzyme, leading to changes in the biochemical processes involving glycosyltransferase .

Biochemical Pathways

The inhibition of glycosyltransferase affects the glycosylation pathways in cells . Glycosylation is a critical function in cells that involves the attachment of sugars to proteins and lipids, affecting their stability, activity, and localization. Disruption of this pathway can have significant downstream effects on cellular processes .

Result of Action

The inhibition of glycosyltransferase by this compound leads to the suppression of mucin biosynthesis and the inhibition of MUC1 expression in certain cell lines, such as the breast cancer cell line MDF-7 . Mucins are a family of high molecular weight, heavily glycosylated proteins. MUC1 is a specific type of mucin that is often overexpressed in cancer cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is recommended to be stored at -20°C for optimal stability . Furthermore, the compound’s activity may be affected by the specific cellular environment, including the presence of other molecules, pH, and temperature.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside can be synthesized through several methods. One common synthetic route involves the reaction of N-acetylglucosamine with benzyl alcohol under acidic conditions . The reaction typically requires a catalyst such as sulfuric acid or hydrochloric acid and is carried out at elevated temperatures to facilitate the formation of the glycosidic bond.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols .

Properties

IUPAC Name

N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO6/c1-9(18)16-12-14(20)13(19)11(7-17)22-15(12)21-8-10-5-3-2-4-6-10/h2-6,11-15,17,19-20H,7-8H2,1H3,(H,16,18)/t11-,12-,13-,14-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKOZFDIGKDPQBO-RYPNDVFKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80928117
Record name Benzyl 2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80928117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13343-62-9
Record name Phenylmethyl 2-(acetylamino)-2-deoxy-α-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13343-62-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl 2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80928117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside
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Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside
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Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside
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Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside
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Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside
Reactant of Route 6
Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside

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